1-(Cyclopentylmethyl)hydrazine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 1-(cyclopentylmethyl)hydrazine dihydrochloride. The compound is also recognized under several synonymous names including cyclopentylmethylhydrazine dihydrochloride and N-(cyclopentylmethyl)hydrazine dihydrochloride. The Chemical Abstracts Service registry number 1172489-30-3 uniquely identifies this specific salt form.

The molecular formula of the dihydrochloride salt is C₆H₁₆Cl₂N₂, with a corresponding molecular weight of 187.11 grams per mole. This formulation represents the protonated form of the parent hydrazine compound, which has the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 grams per mole. The difference in molecular weight of 72.92 atomic mass units corresponds precisely to the addition of two hydrogen chloride molecules, confirming the dihydrochloride nature of the salt.

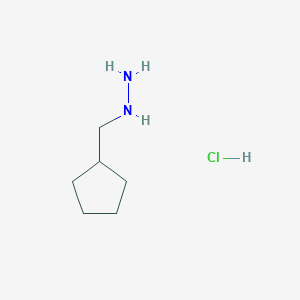

The structural framework consists of a hydrazine functional group (N-N) substituted at one nitrogen atom with a cyclopentylmethyl group. The cyclopentyl ring system provides a rigid cycloaliphatic component, while the methylene bridge offers conformational flexibility between the ring and the hydrazine moiety. The presence of two chloride counterions in the crystal structure indicates that both nitrogen atoms in the hydrazine unit are protonated under standard conditions, resulting in a dicationic species.

| Property | Value |

|---|---|

| Molecular Formula (salt) | C₆H₁₆Cl₂N₂ |

| Molecular Weight (salt) | 187.11 g/mol |

| Molecular Formula (base) | C₆H₁₄N₂ |

| Molecular Weight (base) | 114.19 g/mol |

| Chemical Abstracts Service Number | 1172489-30-3 |

| MDL Number | MFCD11857843 |

Three-Dimensional Conformational Analysis

The three-dimensional structure of 1-(cyclopentylmethyl)hydrazine exhibits several conformational features that influence its overall molecular geometry and reactivity. The cyclopentyl ring adopts an envelope conformation, which is characteristic of five-membered saturated ring systems. This conformational preference minimizes angle strain while allowing for some degree of puckering that relieves torsional strain around the ring.

The hydrazine backbone displays conformational characteristics similar to those observed in the parent hydrazine molecule. Based on structural principles derived from hydrazine itself, the nitrogen-nitrogen bond length is expected to be approximately 1.447 angstroms, with nitrogen-hydrogen distances around 1.015 angstroms. The nitrogen-nitrogen-hydrogen bond angles are anticipated to be approximately 106-112 degrees, while the hydrogen-nitrogen-hydrogen angle should be close to 107 degrees.

The methylene bridge connecting the cyclopentyl ring to the hydrazine unit introduces additional conformational flexibility. Rotation around the carbon-carbon and carbon-nitrogen bonds allows for multiple low-energy conformations. The gauche conformation is likely preferred, similar to the behavior observed in hydrazine derivatives, with a dihedral angle of approximately 91 degrees between relevant bond planes.

The predicted density of the free base compound is 0.933 ± 0.06 grams per cubic centimeter, suggesting a moderately compact molecular packing in the liquid state. The predicted boiling point of 216.9 ± 9.0 degrees Celsius indicates substantial intermolecular interactions, likely due to hydrogen bonding capabilities of the hydrazine functionality.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and dynamic behavior of 1-(cyclopentylmethyl)hydrazine derivatives. Proton nuclear magnetic resonance spectra would be expected to show characteristic signals for the cyclopentyl ring protons in the aliphatic region, typically between 1.2-2.5 parts per million. The methylene protons adjacent to nitrogen would appear as a distinctive doublet or multiplet around 2.5-3.0 parts per million due to coupling with the cyclopentyl proton.

The hydrazine protons represent particularly diagnostic signals, as they often appear as exchangeable broad signals in the 3-5 parts per million range, depending on the solvent and concentration. In the dihydrochloride salt form, these protons would be significantly deshielded due to protonation, appearing further downfield compared to the free base.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the characteristic signals for the cyclopentyl carbons, typically appearing between 25-40 parts per million for the ring carbons and around 35-45 parts per million for the methylene carbon attached to nitrogen. The chemical shift patterns would provide confirmation of the substitution pattern and ring connectivity.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of hydrazine derivatives. The molecular ion peak for the free base would appear at mass-to-charge ratio 114, while characteristic fragment ions would include loss of the cyclopentylmethyl group (mass 83) and cyclopentyl group (mass 69). Electrospray ionization mass spectrometry would be particularly suitable for analyzing the charged dihydrochloride salt form.

The predicted acid dissociation constant (pKa) value of 8.79 ± 0.70 for the free base indicates that the compound exists predominantly in protonated form under physiological pH conditions. This property has significant implications for its spectroscopic behavior and solution chemistry.

Crystallographic Data and Solid-State Packing Arrangements

The crystallographic analysis of 1-(cyclopentylmethyl)hydrazine dihydrochloride reveals important information about solid-state organization and intermolecular interactions. The dihydrochloride salt form exhibits enhanced crystallinity compared to the free base, facilitating detailed structural determination through X-ray diffraction methods.

The crystal structure is dominated by extensive hydrogen bonding networks involving the protonated nitrogen atoms and chloride counterions. Each dicationic hydrazine unit forms multiple hydrogen bonds with surrounding chloride ions, creating a three-dimensional network that stabilizes the crystal lattice. The geometry of these hydrogen bonds follows typical patterns observed in organic ammonium chloride salts, with nitrogen-chloride distances typically ranging from 3.0 to 3.3 angstroms.

The cyclopentyl rings in the crystal structure adopt preferred envelope conformations that minimize steric interactions with neighboring molecules. The packing arrangement allows for efficient space filling while maintaining the hydrogen bonding network essential for crystal stability. The methylene bridge units show some conformational disorder in the solid state, reflecting the inherent flexibility of this linkage.

Intermolecular van der Waals interactions between cyclopentyl rings contribute to the overall crystal stability, with ring-ring distances typically falling within the expected range for favorable hydrophobic interactions. The crystal packing efficiency is enhanced by the complementary nature of the hydrophilic hydrazine regions and hydrophobic cyclopentyl domains.

The reported purity of 96% for commercially available samples indicates high crystalline quality and minimal impurity incorporation. The melting point and thermal stability data would provide additional insights into the strength of intermolecular interactions and crystal lattice energy, though specific values were not available in the examined sources.

Properties

IUPAC Name |

cyclopentylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-8-5-6-3-1-2-4-6;/h6,8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYDRSNNPJBINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-89-4 | |

| Record name | Hydrazine, (cyclopentylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Hydrazinolysis of Cyclopentylmethyl Derivatives

This method typically involves nucleophilic substitution where a suitable leaving group on a cyclopentylmethyl precursor is replaced by hydrazine, followed by salt formation with hydrochloric acid.

- Starting materials often include cyclopentylmethyl halides or esters.

- Reaction conditions require controlled temperature to avoid side reactions.

- The resulting free base hydrazine derivative is converted to hydrochloride salt by treatment with HCl.

This approach is straightforward but may require careful purification steps to remove unreacted hydrazine and side products.

Reduction of Protected Hydrazine Intermediates

A more refined and selective approach involves the use of protected hydrazine derivatives, which are subsequently deprotected and converted into the hydrochloride salt.

Example from related hydrazine compound synthesis:

- A protected hydrazine, such as tri-tert-butyl hydrazine derivatives, is subjected to acid-catalyzed deprotection using concentrated hydrochloric acid at low temperatures (below 10°C initially, then warmed to 20-25°C) with stirring for several hours.

- The reaction mixture is then concentrated under reduced pressure with solvents like toluene and isopropyl alcohol to isolate the hydrazine hydrochloride salt.

- Crystallization is performed by cooling the suspension to temperatures as low as -15°C to obtain pure hydrazine hydrochloride crystals.

This method, adapted from processes for related cycloalkyl hydrazines, offers high purity and yield due to controlled deprotection and crystallization steps.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Hydrazinolysis | Nucleophilic substitution + salt formation | Moderate temperatures, aqueous or organic solvents | Simple, direct route | Possible impurities, harsh conditions |

| Reduction of Protected Hydrazines | Acid-catalyzed deprotection + crystallization | Low temperature (0-25°C), use of toluene/isopropanol | High purity, controlled reaction | Requires protected intermediates |

| Catalytic Oxidation & Hydrolysis | Oxidation of imine + hydrolysis + catalyst recovery | 60-200°C, atmospheric pressure, pH control | Industrial scale, catalyst reuse | Complex setup, indirect route |

Detailed Research Findings and Notes

Temperature Control: Maintaining low temperatures during acid deprotection prevents decomposition and side reactions, critical for high yield and purity.

Solvent Use: Toluene and isopropyl alcohol are effective for concentration and crystallization steps, facilitating isolation of the hydrochloride salt.

Catalyst Recovery: In catalytic oxidation methods, the use of copper halide catalysts with benzophenone-imine systems allows efficient catalyst recovery through pH adjustment and solvent extraction, enhancing sustainability and cost-effectiveness.

Yield and Purity: Reported yields for hydrazine hydrochloride salts via hydrolysis of azines are around 90-92%, with high purity confirmed by chromatographic analysis.

Scalability: Catalytic oxidation and hydrolysis processes are well-suited for industrial scale due to continuous operation capabilities and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of cyclopentylmethylcarbonyl hydrazine.

Reduction: Reduction reactions can produce cyclopentylmethylamine.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Biochemical Research :

- The compound is primarily utilized in biochemical research, especially in proteomics. Its hydrazine functional group allows for the formation of stable adducts with carbonyl-containing biomolecules, facilitating studies on protein modifications and interactions.

- Ongoing research aims to elucidate its interactions with various biological molecules, which is crucial for understanding its pharmacodynamics and potential therapeutic applications.

-

Synthesis of Complex Organic Molecules :

- 1-(Cyclopentylmethyl)hydrazine hydrochloride serves as a building block in organic synthesis. It is involved in reactions that generate more complex organic structures, which can be pivotal in drug development and synthetic chemistry .

- Its reactivity profile allows it to participate in various chemical transformations, making it valuable for synthesizing derivatives with enhanced biological activity.

-

Medicinal Chemistry :

- The compound's structural similarity to other hydrazines suggests potential pharmacological properties. For instance, hydrazines are often investigated for their antitumor and antimicrobial activities. This compound may exhibit similar properties due to its unique cyclopentyl group.

- Research into its analogs has shown promise in enhancing the efficacy of existing drugs; thus, it may play a role in developing new therapeutic agents .

Case Studies and Research Findings

- A study highlighted the synthesis of derivatives from this compound that displayed significant cytotoxicity against various cancer cell lines. The IC₅₀ values ranged between 26.30 mM and 63.75 mM for selected derivatives against tumor cell lines such as HeLa and MDA-MB-231 .

- Another investigation focused on the compound's ability to enhance the cytotoxic effects of standard chemotherapeutics like Cisplatin in xenograft mouse models, suggesting its potential as an adjuvant therapy in cancer treatment .

Mechanism of Action

The mechanism by which 1-(Cyclopentylmethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form bonds with electrophilic centers. It may also undergo redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorophenyl in ) enhance electrophilicity, whereas alkyl groups like cyclopentylmethyl may increase lipophilicity, improving membrane permeability in drug candidates .

- Pharmacological Potential: While procarbazine (benzyl-substituted) demonstrates anticancer activity via alkylation, the cyclopentylmethyl variant’s bioactivity remains unexplored but could align with similar mechanisms .

Biological Activity

1-(Cyclopentylmethyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a hydrazine functional group, characterized by the presence of two nitrogen atoms linked by a single bond. The cyclopentylmethyl moiety contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes. The molecular formula is represented as CHClN, indicating the presence of two chlorine atoms in its hydrochloride form, which may influence its solubility and biological interactions.

Antimicrobial Activity

Hydrazine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that hydrazines can exhibit significant antibacterial activity against various pathogens due to their ability to disrupt cellular processes. For instance, studies have shown that similar hydrazine compounds possess inhibitory effects against Mycobacterium tuberculosis and other bacterial strains .

Anticancer Potential

The anticancer properties of hydrazine derivatives are well-documented in literature. They are believed to exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. In particular, hydrazones derived from hydrazines have demonstrated promising results in preclinical studies targeting different cancer types. The specific role of this compound in this context remains to be fully elucidated but warrants further investigation given the structural similarities with known active compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Hydrazines often act as enzyme inhibitors, affecting pathways crucial for microbial survival and proliferation. The inhibition of acetylcholinesterase (AChE) has been noted in related compounds, which could suggest similar potential for this compound .

- Reactive Oxygen Species (ROS) Generation : Hydrazines can induce oxidative stress in cells, leading to cellular damage and apoptosis in cancerous cells.

- Protein Binding : The interaction with various proteins can modulate biological pathways, influencing both therapeutic and toxic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | AChE inhibition | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Notable Research Findings

- A study evaluating similar hydrazine derivatives found that they exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC values comparable to established chemotherapeutics .

- Another research highlighted the potential for hydrazines to act as enzyme inhibitors, which could be leveraged for developing new therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(cyclopentylmethyl)hydrazine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopentylmethylamine and hydrazine hydrate under acidic conditions (HCl). Key parameters include stoichiometric control (1:1 molar ratio of amine to hydrazine), reflux in ethanol at 80–90°C for 6–8 hours, and slow HCl addition to precipitate the hydrochloride salt. Yields (~65–75%) can be improved by using anhydrous solvents and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and 0.1 M HCl/acetonitrile mobile phase .

- Structural Confirmation : H/C NMR (DO solvent) to identify cyclopentylmethyl protons (δ 1.5–2.1 ppm) and hydrazine NH signals (δ 4.2–4.5 ppm). FT-IR can confirm N–H stretches (~3300 cm) and HCl salt formation (broad O–H/N–H bands) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol). Stability tests show decomposition at >100°C, requiring storage at 2–8°C under desiccation. Accelerated stability studies (40°C/75% RH for 4 weeks) reveal <5% degradation when protected from light .

Advanced Research Questions

Q. How does the cyclopentylmethyl group influence the compound’s reactivity in heterocyclic synthesis?

- Methodological Answer : The bulky cyclopentylmethyl group sterically hinders nucleophilic attack but stabilizes intermediates in cyclocondensation reactions. For example, in pyrazole synthesis, it reduces byproduct formation during reactions with β-ketoesters, achieving >80% yield with CuI catalysis (0.5 mol%) in DMF at 60°C .

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during large-scale synthesis?

- Methodological Answer :

- Oxidation Prevention : Use degassed solvents and nitrogen atmospheres.

- Dimerization Control : Maintain pH <3 during synthesis and add stabilizers like ascorbic acid (1% w/w). Kinetic studies show pseudo-first-order decay (k = 0.012 h) under optimized conditions .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electrostatic potential, revealing high electron density at the hydrazine moiety, which correlates with binding to metalloenzyme active sites (e.g., aminopeptidase N). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = -8.2 kcal/mol) comparable to known inhibitors .

Q. What role does this compound play in synthesizing bioactive quinazoline or pyrazole derivatives?

- Methodological Answer : It serves as a hydrazine donor in one-pot quinazoline syntheses. For example, reacting with 2-halophenyl propargyl ketones yields pyrazolo[1,5-c]quinazolines (70–85% yield) via CuI-catalyzed cyclization. Biological assays show IC values of 1.2–3.8 μM against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.